

# An In-depth Technical Guide to **cis-1-Methylcyclohexane-1,2-diol**

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## **Compound of Interest**

Compound Name: **1-Methylcyclohexane-1,2-diol**

Cat. No.: **B102723**

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CAS Number: 52718-65-7[1][2][3]

This technical guide provides a comprehensive overview of **cis-1-Methylcyclohexane-1,2-diol**, a versatile chiral building block with potential applications in organic synthesis and pharmaceutical research. This document details its chemical properties, a robust experimental protocol for its synthesis, and a summary of its known characteristics.

## Chemical and Physical Properties

**cis-1-Methylcyclohexane-1,2-diol** is a vicinal diol characterized by a cyclohexane backbone with a methyl group and two hydroxyl groups situated on the same side of the ring. This stereochemistry is crucial for its application in stereoselective synthesis. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference
CAS Number	52718-65-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	130.18 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	226.9 °C at 760 mmHg (Predicted)	<a href="#">[4]</a> <a href="#">[5]</a>
Density	1.095 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	104.5 °C (Predicted)	<a href="#">[4]</a> <a href="#">[5]</a>
LogP	0.67230 (Predicted)	<a href="#">[4]</a>
Hydrogen Bond Donor Count	2	<a href="#">[6]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[6]</a>

## Experimental Protocol: Synthesis of **cis-1-Methylcyclohexane-1,2-diol**

The synthesis of **cis-1-Methylcyclohexane-1,2-diol** is most commonly achieved through the cis-dihydroxylation of 1-methylcyclohexene. This can be accomplished using various oxidizing agents, with potassium permanganate and osmium tetroxide being the most prevalent. The following protocol is adapted from established methods for the cis-dihydroxylation of alkenes.

Reaction Scheme:

Synthesis of cis-1-Methylcyclohexane-1,2-diol

KMnO<sub>4</sub> (cold, dilute, alkaline) or OsO<sub>4</sub>, NMO

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Caption: Synthesis of **cis-1-Methylcyclohexane-1,2-diol**.

Materials:

- 1-Methylcyclohexene
- Potassium permanganate ( $KMnO_4$ ) or Osmium tetroxide ( $OsO_4$ ) and N-methylmorpholine N-oxide (NMO)
- Sodium hydroxide (NaOH)
- Ice
- Ethanol or Acetone/Water mixture
- Sodium bisulfite ( $NaHSO_3$ ) (for quenching)
- Magnesium sulfate ( $MgSO_4$ ) or Sodium sulfate ( $Na_2SO_4$ )
- Dichloromethane or Ethyl acetate
- Silica gel for column chromatography

Procedure using Potassium Permanganate (Baeyer's Test):

- Dissolve 1-methylcyclohexene in a suitable solvent such as ethanol or an acetone/water mixture in a flask.
- Cool the flask in an ice bath to maintain a low temperature.
- Prepare a cold, dilute aqueous solution of potassium permanganate with a small amount of sodium hydroxide.
- Add the potassium permanganate solution dropwise to the stirred solution of 1-methylcyclohexene. The purple color of the permanganate should disappear as it reacts.
- Continue the addition until a faint, persistent pink color is observed, indicating the completion of the reaction.

- A brown precipitate of manganese dioxide ( $MnO_2$ ) will form.
- Quench the reaction by adding a small amount of sodium bisulfite to consume any excess potassium permanganate.
- Filter the mixture to remove the manganese dioxide precipitate.
- Extract the aqueous filtrate with a suitable organic solvent like dichloromethane or ethyl acetate.
- Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel to obtain pure **cis-1-Methylcyclohexane-1,2-diol**.

#### Procedure using Osmium Tetroxide (Catalytic):

Caution: Osmium tetroxide is highly toxic and volatile. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- Dissolve 1-methylcyclohexene in a mixture of a suitable solvent (e.g., acetone or tert-butanol) and water.
- Add a stoichiometric amount of N-methylmorpholine N-oxide (NMO) as the co-oxidant.
- Add a catalytic amount of osmium tetroxide (typically 1-2 mol%).
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
- Extract the mixture with an organic solvent such as ethyl acetate.

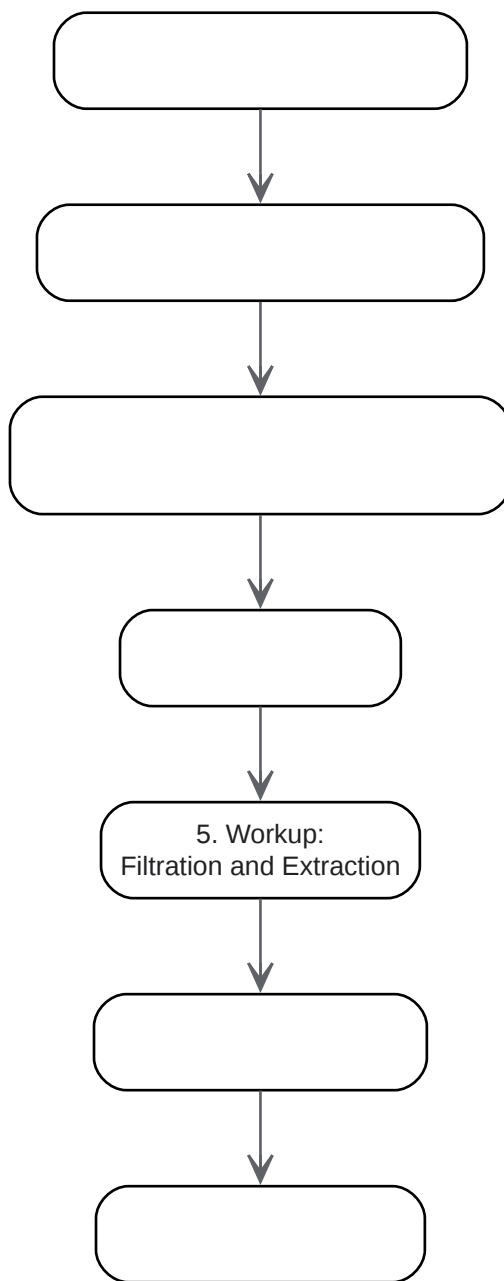
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel.

## Biological Activity

While specific signaling pathways involving **cis-1-Methylcyclohexane-1,2-diol** are not extensively documented in publicly available literature, substituted cyclohexanediol and cyclohexane-1,3-dione derivatives have been investigated for a range of biological activities. For instance, some cyclohexane-1,3-dione ligands and their metal complexes have demonstrated antibacterial activity.<sup>[7][8]</sup> Additionally, various natural and synthetic compounds containing functionalized cyclopentane or cyclohexane rings, derived from cyclohexane precursors, exhibit a wide spectrum of biological actions, including anti-inflammatory, antimicrobial, and antitumor properties.<sup>[1]</sup> The chiral nature of **cis-1-Methylcyclohexane-1,2-diol** makes it a valuable intermediate in the synthesis of complex, biologically active molecules where specific stereochemistry is crucial for therapeutic efficacy.

## Experimental Workflow Visualization

The general workflow for the synthesis and purification of **cis-1-Methylcyclohexane-1,2-diol** is depicted below.

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Caption: General experimental workflow.

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